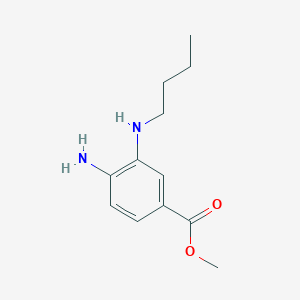

Methyl 4-amino-3-(butylamino)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(butylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOVLCJDICCMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular structure and weight of Methyl 4-amino-3-(butylamino)benzoate

[1]

Executive Summary & Identity

Methyl 4-amino-3-(butylamino)benzoate (CAS 597562-39-5 ) is a di-substituted aniline derivative characterized by a methyl ester at position 1, a primary amine at position 4, and a secondary butylamine at position 3. Its specific ortho-diamine motif makes it a high-value precursor for constructing benzimidazole scaffolds, a pharmacophore found in various anthelmintics, anticoagulants (e.g., Dabigatran), and antihypertensives (e.g., Telmisartan).

Molecular Specifications

| Parameter | Technical Specification |

| CAS Number | 597562-39-5 |

| IUPAC Name | Methyl 4-amino-3-(butylamino)benzoate |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Exact Mass | 222.1368 |

| SMILES | CCCCNc1cc(C(=O)OC)ccc1N |

| InChI Key | SXOVLCJDICCMPF-UHFFFAOYSA-N |

| Appearance | Off-white to pale brown solid (typical) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1][2] |

Structural Analysis & Electronic Properties

The molecule features a "push-pull" electronic system:

-

Electron Withdrawing Group (EWG): The methyl ester (-COOCH₃) at C1 withdraws electron density via induction and resonance, deactivating the ring but directing incoming electrophiles to meta positions relative to itself.

-

Electron Donating Groups (EDG): The primary amine (-NH₂) at C4 and the secondary butylamine (-NHBu) at C3 are strong electron donors.

-

Ortho-Effect: The 3,4-diamine arrangement creates a chelation site. The proximity of the two nitrogen atoms allows for rapid cyclization with carbonyl electrophiles (aldehydes, carboxylic acids, CDIs) to form the benzimidazole core.

Graphviz Diagram: Molecular Connectivity

The following diagram illustrates the connectivity and functional group orientation.

Synthesis & Manufacturing Protocols

While direct alkylation of methyl 3,4-diaminobenzoate is possible, it often suffers from poor regioselectivity (yielding mixtures of N3, N4, and N,N-dialkylated products). The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by reduction to ensure regiochemical purity.

Recommended Route: SₙAr on Fluoro-Nitro Precursor

This pathway guarantees the butyl group is installed specifically at the 3-position before the 4-amino group is generated.

Step 1: Regioselective Amination

-

Precursor: Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6).[3][4]

-

Reagent: n-Butylamine (1.1 equiv), DIPEA (Base).

-

Solvent: THF or Acetonitrile.

-

Mechanism: The fluorine atom at C3 is activated by the ortho-nitro group and para-ester. The butylamine attacks C3, displacing fluoride.

-

Intermediate: Methyl 3-(butylamino)-4-nitrobenzoate.

Step 2: Nitro Reduction

-

Reagent: H₂/Pd-C (Catalytic Hydrogenation) or Fe/NH₄Cl (Chemical Reduction).

-

Conditions: Methanol, RT to 50°C.

-

Outcome: The nitro group at C4 is reduced to a primary amine, yielding the target Methyl 4-amino-3-(butylamino)benzoate .

Graphviz Diagram: Synthesis Pathway

Analytical Characterization (Self-Validating Protocols)

To ensure the identity and purity of the compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic H (C2) | 7.2 – 7.4 | Doublet/Singlet | 1H | Ortho to ester/butylamino |

| Aromatic H (C6) | 7.4 – 7.6 | Doublet of Doublets | 1H | Ortho to ester |

| Aromatic H (C5) | 6.5 – 6.7 | Doublet | 1H | Ortho to amine |

| Ester Methyl | ~3.80 | Singlet | 3H | -COOCH₃ |

| N-CH₂ (Butyl) | ~3.10 | Triplet/Multiplet | 2H | Adjacent to NH |

| Butyl Chain | 1.4 – 1.6 | Multiplet | 4H | -CH₂-CH₂- |

| Terminal Methyl | ~0.95 | Triplet | 3H | -CH₃ (Butyl end) |

| Amine Protons | Variable (4.0 - 6.0) | Broad Singlet | 3H (Total) | -NH₂ and -NH- |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion [M+H]⁺: 223.28 m/z

-

Fragmentation Pattern:

-

Loss of Methoxy (-OCH₃): [M-31]⁺

-

Loss of Butyl chain (-C₄H₉): [M-57]⁺

-

Diagnostic fragment for diamine core: ~165-166 m/z (Methyl 3,4-diaminobenzoate core).

-

Applications in Drug Development

Benzimidazole Scaffold Construction

This molecule is a "ready-made" scaffold for 1-butyl-substituted benzimidazoles.

-

Mechanism: Reaction with formic acid yields the 1-butyl-benzimidazole-5-carboxylate.

-

Relevance: Analogous to the synthesis of Telmisartan (which uses a propyl/methyl analog) and Dabigatran (which utilizes a benzimidazole core).

Impurity Profiling

In the manufacturing of local anesthetics like Tetracaine (4-(butylamino)benzoate), trace contamination of the starting material (4-aminobenzoic acid) with 3-nitro or 3-amino analogs can lead to this impurity. It serves as a critical Reference Standard for QC release testing under ICH Q3A/Q3B guidelines.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12045722, Methyl 4-(butylamino)benzoate (Related Structure Analysis). Retrieved from [Link]

-

ResearchGate. (2008). Crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate (Structural Analog Analysis). Acta Crystallographica Section E. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-4-butanamido-5-methylbenzoate | C13H18N2O3 | CID 10083451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 185629-31-6: Benzoic acid, 3-fluoro-4-nitro-, methyl e… [cymitquimica.com]

- 4. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility profile of Methyl 4-amino-3-(butylamino)benzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-amino-3-(butylamino)benzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Methyl 4-amino-3-(butylamino)benzoate, a key intermediate in pharmaceutical and organic synthesis.[1] In the absence of extensive empirical solubility data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of solute-solvent interactions. It offers a detailed exploration of the molecular structure of Methyl 4-amino-3-(butylamino)benzoate, a theoretical examination of its solubility based on polarity and hydrogen bonding capabilities, and a qualitative prediction of its behavior in a range of common organic solvents. A cornerstone of this guide is a detailed, step-by-step protocol for the experimental determination of solubility via the reliable shake-flask method.[2] Furthermore, this guide elucidates the practical implications of the solubility profile on critical downstream applications such as formulation, purification, and crystallization.

Introduction to Methyl 4-amino-3-(butylamino)benzoate

Methyl 4-amino-3-(butylamino)benzoate is an organic compound with the molecular formula C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol .[1] Its structure is characterized by a benzoate ester with a primary amino group at the 4-position and a secondary butylamino group at the 3-position of the benzene ring. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Understanding its solubility in various organic solvents is paramount for its effective use in drug formulation, reaction chemistry, and purification processes.[3][4]

Chemical Structure and Properties:

-

IUPAC Name: methyl 4-amino-3-(butylamino)benzoate[1]

-

CAS Number: 597562-39-5[1]

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.28 g/mol [1]

The presence of both hydrogen bond donors (the primary and secondary amino groups) and a hydrogen bond acceptor (the ester carbonyl group), combined with a nonpolar butyl chain and an aromatic ring, suggests a complex solubility profile that will be highly dependent on the chosen solvent.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] The key factors influencing the solubility of Methyl 4-amino-3-(butylamino)benzoate are solvent polarity, hydrogen bonding capability, and the overall balance of polar and nonpolar characteristics within the molecule.

The Role of Polarity

Organic solvents can be broadly categorized as polar or nonpolar.[5] Polar solvents possess a significant dipole moment due to the presence of electronegative atoms (such as oxygen or nitrogen), while nonpolar solvents have a more uniform distribution of electron density.[5]

-

Polar Solvents: These can be further divided into polar protic (e.g., alcohols), which can donate hydrogen bonds, and polar aprotic (e.g., acetone, DMSO), which cannot.[5]

-

Nonpolar Solvents: These include hydrocarbons like hexane and toluene.

Given its molecular structure, Methyl 4-amino-3-(butylamino)benzoate has both polar (amino and ester groups) and nonpolar (butyl chain and benzene ring) regions. This amphiphilic nature suggests it will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

Hydrogen Bonding

The primary and secondary amino groups in Methyl 4-amino-3-(butylamino)benzoate can act as hydrogen bond donors, while the carbonyl oxygen of the ester group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors. The ability of a solvent to participate in hydrogen bonding will significantly impact its ability to dissolve this compound.[7]

-

Protic Solvents (e.g., ethanol, methanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the solute.

-

Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These can accept hydrogen bonds but cannot donate them. They will interact favorably with the amino groups of the solute.

-

Nonpolar Solvents (e.g., hexane): These cannot participate in hydrogen bonding and are therefore expected to be poor solvents for this compound.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This system breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][9][10] The principle is that a solute will be soluble in a solvent if their HSP values are similar. The distance (Ra) between the HSP of the solute and the solvent in this three-dimensional space can be calculated, with smaller distances indicating higher solubility.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative solubility profile for Methyl 4-amino-3-(butylamino)benzoate in common organic solvents can be predicted.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Very Low | Lack of polarity and inability to form hydrogen bonds will result in poor solvation of the polar functional groups. |

| Toluene | Nonpolar (aromatic) | Low to Moderate | The aromatic ring of toluene can interact with the benzene ring of the solute via π-π stacking, but it lacks the polarity and hydrogen bonding capability for strong interactions. |

| Dichloromethane | Polar Aprotic | Moderate | Its moderate polarity can solvate the ester group, but it is a weak hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | It is a good hydrogen bond acceptor and has a moderate polarity that can accommodate both the polar and nonpolar parts of the solute. |

| Acetone | Polar Aprotic | Moderate to High | Similar to ethyl acetate, it is a good hydrogen bond acceptor with moderate polarity. |

| Acetonitrile | Polar Aprotic | Moderate | It is quite polar and can accept hydrogen bonds, but its small size may limit its ability to effectively solvate the entire molecule.[9] |

| Isopropanol | Polar Protic | High | Can act as both a hydrogen bond donor and acceptor, and its polarity is well-suited to dissolve the solute. |

| Ethanol | Polar Protic | High | Similar to isopropanol, it can form strong hydrogen bonds and has a suitable polarity. |

| Methanol | Polar Protic | High | Its high polarity and strong hydrogen bonding ability should lead to good solubility. A related compound, Methyl 4-aminobenzoate, is soluble in alcohol.[11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Its high polarity and strong hydrogen bond accepting capability make it an excellent solvent for many polar organic compounds.[12] |

| Water | Polar Protic | Low | Despite its ability to form strong hydrogen bonds, the nonpolar butyl group and benzene ring will likely limit its solubility in water. Aliphatic amines generally show decreasing water solubility with increasing carbon chain length.[7] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic solubility of a compound due to its reliability and direct measurement of the equilibrium state.[2][13]

Materials and Equipment

-

Methyl 4-amino-3-(butylamino)benzoate (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Excess Solute: Add an excess amount of solid Methyl 4-amino-3-(butylamino)benzoate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that an equilibrium saturated state is reached.[14]

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[13] The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. For more complete separation, centrifuge the vials at a moderate speed.[13]

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. To avoid disturbing the solid, it is best to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles. Adsorption of the compound to the filter should be checked and accounted for if significant.[13]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of Methyl 4-amino-3-(butylamino)benzoate should be used to determine the concentration in the diluted samples.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following should be incorporated:

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no phase change or degradation of the compound has occurred during the experiment.[13]

-

Time to Equilibrium: A preliminary experiment should be conducted to determine the time required to reach equilibrium by taking samples at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination using the shake-flask method.

Practical Implications of the Solubility Profile

A thorough understanding of the solubility of Methyl 4-amino-3-(butylamino)benzoate is critical for several aspects of research and development:

-

Organic Synthesis: The choice of solvent for a reaction involving this compound will depend on its solubility as well as the solubility of other reactants and reagents. Poor solubility can lead to low reaction rates and yields.

-

Purification: Crystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system (a good solvent for dissolving the compound at high temperature and a poor solvent for precipitation upon cooling) is entirely dependent on its solubility profile at different temperatures.

-

Pharmaceutical Formulation: For potential therapeutic applications, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability.[12] If this compound were to be developed as a drug, its solubility in pharmaceutically acceptable solvents would be a critical parameter.

-

Analytical Method Development: When developing analytical methods such as HPLC, the choice of a suitable solvent for sample preparation and the mobile phase composition depends on the solubility of the analyte.

Conclusion

While specific experimental data for the solubility of Methyl 4-amino-3-(butylamino)benzoate in organic solvents is not widely published, a robust understanding of its likely behavior can be derived from fundamental chemical principles. Its amphiphilic nature, with both hydrogen bond donating and accepting capabilities, suggests that it will be most soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and ethyl acetate. Conversely, it is predicted to have low solubility in nonpolar solvents like hexane. This guide provides a detailed and reliable experimental protocol for the precise determination of its solubility, which is an indispensable step for its effective application in research and development. The insights gained from such studies will directly impact the success of its synthesis, purification, and formulation.

References

- Predicting solubility curves via a thermodynamic cycle and machine learning. (2025). Vertex AI Search.

- Methyl 4-amino-3-(butylamino)

- Compound solubility measurements for early drug discovery. (2022).

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.

- Hansen Solubility Parameter System. DuPont.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.

- Experimental and Computational Methods Pertaining to Drug Solubility.

- Pharmaceutical Solubility Testing | Why It Matters and Wh

- Methyl 4-aminobenzo

- Hansen Solubility Parameters (HSP)

- Hansen Solubility Parameters (HSP): 1—Introduction. (2018).

- Properties of amines. (2024). Chemistry LibreTexts.

- Solubility Factors When Choosing a Solvent. Cayman Chemical.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. (2021). Quora.

Sources

- 1. Methyl 4-amino-3-(butylamino)benzoate|CAS 597562-39-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 9. specialchem.com [specialchem.com]

- 10. paint.org [paint.org]

- 11. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 12. rheolution.com [rheolution.com]

- 13. raytor.com [raytor.com]

- 14. lifechemicals.com [lifechemicals.com]

Safety Data Sheet (SDS) and toxicity data for Methyl 4-amino-3-(butylamino)benzoate

This technical guide provides an in-depth analysis of Methyl 4-amino-3-(butylamino)benzoate , a specialized intermediate used in pharmaceutical synthesis. The content is structured to support researchers in the safe handling, storage, and application of this compound, with a focus on its chemical reactivity and toxicological profile.

Chemical Identity & Structural Analysis

Methyl 4-amino-3-(butylamino)benzoate is a substituted benzoate ester characterized by an ortho-phenylenediamine core.[1] Unlike common local anesthetics (e.g., Benzocaine, Tetracaine) which typically possess a single amino group, this molecule features two amino functionalities: a primary amine at position 4 and a secondary butylamine at position 3.[1] This specific arrangement makes it a potent nucleophile and a critical precursor for heterocyclic synthesis, particularly benzimidazoles.

| Property | Data |

| CAS Number | 597562-39-5 |

| IUPAC Name | Methyl 4-amino-3-(butylamino)benzoate |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Structural Class | o-Phenylenediamine derivative; Benzoate ester |

| Key Moieties | Methyl ester (hydrolyzable), Primary amine (C4), Secondary butylamine (C3) |

Structural Visualization

The following diagram illustrates the functional groups responsible for the compound's reactivity and metabolic fate.

Figure 1: Functional map of Methyl 4-amino-3-(butylamino)benzoate highlighting the ortho-diamine motif critical for heterocycle synthesis.

Hazard Identification (GHS Classification)

Based on the Globally Harmonized System (GHS) and data from structural analogs (phenylenediamines and aminobenzoates), this compound is classified as a hazardous substance.[1]

Core Hazards[1]

-

Acute Toxicity (Oral): Category 4 (H302 ).[1][2][3] Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation: Category 2 (H315 ).[1][2][3][4] Causes skin irritation.[1][2][4]

-

Serious Eye Damage/Irritation: Category 2A (H319 ).[2][3] Causes serious eye irritation.[2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 ).[2][3] May cause respiratory irritation.[2][3]

Toxicological Mechanisms (Read-Across Analysis)

Since specific LD50 data for CAS 597562-39-5 is limited in public registries, the toxicological profile is derived from "read-across" principles using its structural components:

-

Metabolic Hydrolysis: The methyl ester is susceptible to hydrolysis by carboxylesterases, potentially releasing methanol and 4-amino-3-(butylamino)benzoic acid .[1] Methanol metabolism leads to formate toxicity (ocular damage, acidosis).[1]

-

Sensitization Potential: Ortho-phenylenediamines are known sensitizers.[1] While not explicitly flagged with H317 in all vendor SDS, researchers should treat this compound as a potential skin sensitizer due to the reactive amine groups capable of haptenization with skin proteins.[1]

-

Methemoglobinemia Risk: Aromatic amines can undergo N-oxidation, leading to metabolites that oxidize hemoglobin to methemoglobin.[1] While less potent than aniline, this risk persists with significant exposure.

Handling, Storage, and Stability

The stability of Methyl 4-amino-3-(butylamino)benzoate is compromised by oxidation and light exposure. The amino groups are electron-donating, making the ring susceptible to oxidative degradation (darkening).

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended to prevent amine oxidation.[1]

-

Light: Protect from light (Amber vials or foil-wrapped).[1]

-

Shelf Life: ~2 years under optimal conditions.

Safety Workflow

The following decision tree outlines the mandatory safety checks before experimentation.

Figure 2: Operational safety workflow for handling substituted aminobenzoates.

Synthesis & Applications

This compound is primarily utilized as an intermediate in the synthesis of benzimidazole-based pharmaceuticals .[1] The ortho-diamine structure allows for condensation with carboxylic acids, aldehydes, or carbonyls to close the imidazole ring.[1]

Key Synthetic Pathways[8]

-

Benzimidazole Formation: Reaction with formic acid or aldehydes yields 1-butyl-substituted benzimidazoles.[1]

-

Drug Development: It serves as a scaffold for modifying local anesthetic properties (modulating lipophilicity via the butyl chain) or as a precursor for angiotensin II receptor blockers (sartan analogs) where benzimidazole cores are prevalent.[1]

Experimental Considerations

-

Solubility: Soluble in DMSO, Methanol, and Dichloromethane.[1] Sparingly soluble in water.

-

Purification: Typically purified via column chromatography using Hexane/Ethyl Acetate gradients.[1] Amine-functionalized silica may be required to prevent streaking.

Emergency Response Protocols

| Scenario | Action Protocol |

| Eye Contact | Rinse cautiously with water for >15 minutes. Remove contact lenses if present.[1][4][5] Seek medical attention immediately (H319). |

| Skin Contact | Wash with abundant soap and water.[1][4][5] Remove contaminated clothing.[4][5] Watch for sensitization signs (rash/redness).[1] |

| Inhalation | Move to fresh air.[1][5] If breathing is difficult, administer oxygen.[5] (H335) . |

| Ingestion | Rinse mouth. Do NOT induce vomiting due to potential aspiration.[1] Call a Poison Control Center. |

| Spill Cleanup | Dampen with inert absorbent (sand/vermiculite) to avoid dust generation. Dispose of as hazardous organic waste. |

References

-

PubChem. (2025).[1][2][3][6] Methyl 4-amino-3-methylbenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][3] C&L Inventory: Aminobenzoate Esters. Retrieved from [Link]

Sources

- 1. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-4-(methylamino)benzoate | C9H12N2O2 | CID 15586064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. CompTox Chemicals Dashboard [comptox.epa.gov]

Literature review of Methyl 4-amino-3-(butylamino)benzoate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 4-amino-3-(butylamino)benzoate

Abstract

Methyl 4-amino-3-(butylamino)benzoate is a significant chemical intermediate, finding applications in pharmaceutical research and as a building block in the synthesis of more complex molecules.[1] This technical guide provides a comprehensive review of the primary synthetic pathways for this compound. It is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, field-proven methodologies. This document emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore two principal strategies: the reductive amination of a nitroaromatic precursor and the direct N-alkylation of an aminobenzoate derivative. Each pathway is detailed with step-by-step protocols, mechanistic diagrams, and a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of Substituted Aminobenzoates

Substituted aminobenzoate derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[2] Their versatile chemical nature, characterized by the presence of both amino and carboxyl functionalities on an aromatic ring, allows for the construction of complex molecular architectures. Methyl 4-amino-3-(butylamino)benzoate, with its specific substitution pattern, presents a unique scaffold for further chemical elaboration. Its structural relation to compounds like the antitussive drug Benzonatate metabolite, 4-(butylamino)benzoic acid (BABA), suggests its potential utility in the development of novel therapeutic agents, particularly those targeting peripheral cough reflexes or local anesthetic pathways.[1]

This guide will focus on the practical synthesis of Methyl 4-amino-3-(butylamino)benzoate, providing detailed experimental procedures and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis

The synthesis of Methyl 4-amino-3-(butylamino)benzoate can be strategically approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway often depends on the availability of starting materials, desired scale of reaction, and purity requirements.

-

Pathway A: Reductive Amination of a Nitro-Substituted Precursor. This is a robust and commonly employed method that involves the initial synthesis of a nitro-substituted benzoate intermediate, followed by the reduction of the nitro group to a primary amine.

-

Pathway B: Direct N-Alkylation of an Aminobenzoate. This pathway involves the direct introduction of the butyl group onto an existing amino-substituted benzoate. This can be achieved through various N-alkylation techniques, including reductive amination.

Below, we delve into the specifics of each pathway.

Pathway A: Synthesis via Reductive Amination of a Nitro-Substituted Precursor

This pathway is often favored due to the ready availability of nitro-substituted aromatic compounds and the high efficiency of nitro group reductions. The general workflow for this approach is outlined below.

Workflow for Pathway A

Caption: Workflow for the synthesis of Methyl 4-amino-3-(butylamino)benzoate via a nitro-substituted intermediate.

Step-by-Step Experimental Protocol for Pathway A

Step 1: Synthesis of Methyl 4-(butylamino)-3-nitrobenzoate

This step involves the N-alkylation of Methyl 3-nitro-4-aminobenzoate with a butylating agent. A common method is direct alkylation using an alkyl halide.

-

Materials:

-

Methyl 3-nitro-4-aminobenzoate

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

To a solution of Methyl 3-nitro-4-aminobenzoate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

-

Add 1-bromobutane (1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80°C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Methyl 4-(butylamino)-3-nitrobenzoate.

-

Step 2: Reduction of Methyl 4-(butylamino)-3-nitrobenzoate

The selective reduction of the nitro group to a primary amine is a critical step.[3] A variety of reducing agents can be employed for this transformation.[1] Catalytic hydrogenation is a clean and efficient method.

-

Materials:

-

Methyl 4-(butylamino)-3-nitrobenzoate

-

10% Palladium on carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a flask, dissolve Methyl 4-(butylamino)-3-nitrobenzoate (1 equivalent) in methanol.

-

Add 10% Palladium on carbon (0.1 equivalents) to the solution.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, Methyl 4-amino-3-(butylamino)benzoate.

-

Mechanistic Insights

The key transformations in Pathway A are the nucleophilic substitution for N-butylation and the catalytic reduction of the nitro group. The butylation proceeds via an SN2 mechanism where the amine nitrogen of the aminobenzoate acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. The reduction of the nitro group using palladium on carbon and hydrogen gas is a well-established catalytic process involving the stepwise reduction of the nitro group to a nitroso, then a hydroxylamino, and finally to an amino group on the catalyst surface.

Pathway B: Synthesis via Direct N-Alkylation of an Aminobenzoate

This pathway offers a more direct route by introducing the butyl group onto a pre-existing diaminobenzoate precursor. Reductive amination is a highly effective method for this transformation, as it avoids the over-alkylation issues often associated with direct alkylation of amines with alkyl halides.[4][5]

Workflow for Pathway B

Caption: Workflow for the synthesis of Methyl 4-amino-3-(butylamino)benzoate via reductive amination.

Step-by-Step Experimental Protocol for Pathway B

Reductive Amination of Methyl 3,4-diaminobenzoate

This one-pot procedure involves the formation of an imine intermediate between the more nucleophilic 4-amino group of Methyl 3,4-diaminobenzoate and butyraldehyde, followed by its in-situ reduction.

-

Materials:

-

Methyl 3,4-diaminobenzoate

-

Butyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

-

Procedure:

-

To a stirred solution of Methyl 3,4-diaminobenzoate (1 equivalent) in dichloromethane, add butyraldehyde (1.1 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain Methyl 4-amino-3-(butylamino)benzoate.

-

Mechanistic Insights

Reductive amination is a powerful tool for C-N bond formation.[6] The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. The mild reducing agent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding amine without reducing the aldehyde.[4] The selectivity for the alkylation of the 4-amino group over the 3-amino group is due to the higher nucleophilicity of the 4-amino group, which is less sterically hindered and less influenced by the electron-withdrawing ester group.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Nitro Reduction | Pathway B: Reductive Amination |

| Starting Materials | Readily available nitroaromatics. | Requires a diaminobenzoate precursor, which may need to be synthesized. |

| Number of Steps | Typically two steps. | Can be a one-pot reaction. |

| Selectivity | High selectivity in nitro reduction. | Good selectivity for mono-alkylation, minimizing over-alkylation products.[7][8] |

| Reaction Conditions | Requires handling of hydrogen gas and a flammable catalyst. | Milder reaction conditions. |

| Overall Yield | Generally good to high yields. | Can provide high yields in a single step. |

| Work-up and Purification | Filtration to remove the catalyst. | Aqueous work-up to remove boron salts. |

Conclusion

Both pathways presented in this guide offer viable and effective methods for the synthesis of Methyl 4-amino-3-(butylamino)benzoate. The choice between Pathway A and Pathway B will ultimately depend on the specific needs and resources of the research team. Pathway A, via the reduction of a nitro-intermediate, is a classic and reliable approach, particularly when the corresponding nitro-precursor is commercially available. Pathway B, utilizing reductive amination, offers a more elegant and direct route, often with high selectivity and in a single synthetic operation. For process development and large-scale synthesis, the one-pot nature of reductive amination may be particularly advantageous. It is recommended that researchers evaluate both routes on a small scale to determine the most efficient and cost-effective method for their specific application.

References

-

Benchchem. Application of Substituted Aminobenzoate Derivatives in the Synthesis of Imatinib, a Targeted Anticancer Therapeutic.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

-

Štefane, B., & Kočevar, M. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 8091–8099.

-

Benchchem. Methyl 4-amino-3-(butylamino)benzoate | CAS 597562-39-5.

-

ACS Omega. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.

-

IJCRT.org. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS.

-

Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2176412.

-

Pillai, C. N., & Jayachandran, B. (1998). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology, 5(4), 251-254.

-

Master Organic Chemistry. Reductive Amination, and How It Works.

-

Thieme Chemistry. A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.

-

Google Patents. EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation).

-

Semantic Scholar. Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate.

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.

-

GSRS. METHYL 4-(BUTYLAMINO)BENZOATE.

-

Elsevier. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.

-

RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.

-

ChemScene. 71839-12-8 | Methyl 4-(butylamino)benzoate.

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.

-

ChemBK. 4-(BUTYLAMINO)BENZOIC ACID.

-

2017 ERP System. Synthesis of ethyl 4-(butylamino)benzoate.

-

Sigma-Aldrich. Methyl 4-(butylamino)benzoate | 71839-12-8.

-

LGC Standards. Methyl 4-(Butylamino)benzoate.

-

Evonik. Reductive Alkylation of Amines with Carboxylic Ortho Esters.

-

ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.

-

Pharmaffiliates. CAS No : 18595-14-7 | Product Name : Methyl 4-Amino-3-methylbenzoate.

-

ResearchGate. (PDF) Methyl 4-amino-3-methylbenzoate.

-

NIH. Methyl 4-amino-3-methylbenzoate.

-

ResearchGate. Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions a.

-

Master Organic Chemistry. Alkylation of Amines (Sucks!).

-

Princeton University. Enantioselective Aldehyde r-Nitroalkylation via Oxidative Organocatalysis.

-

ResearchGate. Synthesis of methyl-4-anilino-3-amino/amino-acetyl benzoates as anti-filarial agents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 8. shokubai.org [shokubai.org]

A Technical Guide to Predicting the Biological Activity of Methyl 4-amino-3-(butylamino)benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Aminobenzoate Scaffold

The 4-aminobenzoic acid (PABA) framework and its derivatives are cornerstones in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] These structures are integral to compounds ranging from local anesthetics to antimicrobial and anticancer agents.[3][4] The specific scaffold, Methyl 4-amino-3-(butylamino)benzoate, presents a unique chemical architecture with multiple sites for functionalization, including two distinct amino groups, an ester moiety, and an aromatic ring.[5] This versatility makes its derivatives prime candidates for novel drug discovery.

Predicting the biological activity of novel derivatives before their synthesis is a critical step in modern drug development.[6][7] It streamlines the discovery process, reduces costs, and focuses laboratory resources on candidates with the highest probability of success.[7][8] This guide provides a comprehensive, technically-grounded framework for the computational prediction and subsequent experimental validation of the biological activities of Methyl 4-amino-3-(butylamino)benzoate derivatives. It is designed to bridge the gap between in silico hypothesis generation and in vitro confirmation, providing a self-validating workflow for drug discovery professionals.

Part 1: The Predictive Engine - Computational Modeling Workflow

The initial phase of discovery involves building robust computational models to forecast the biological activity of designed derivatives. This in silico approach leverages existing data to create statistically significant correlations between a molecule's structure and its biological function.[8] The overall workflow integrates Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking to build a comprehensive predictive picture.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[7][8] It is an indispensable tool for screening large virtual libraries and prioritizing candidates for synthesis.[8][9]

Causality: The fundamental principle of QSAR is that the structure of a molecule dictates its properties, including its biological activity. By calculating numerical representations of a molecule's structure (molecular descriptors), we can use machine learning algorithms to build a predictive model.[9][10] This model, once validated, can then forecast the activity of new, unsynthesized derivatives.

Self-Validating Protocol for QSAR Model Development:

-

Data Curation:

-

Compile a dataset of molecules structurally related to the core scaffold with known biological activities (e.g., IC50 values for a specific target).

-

Ensure data quality and consistency.

-

-

Descriptor Calculation:

-

For each molecule, calculate a wide range of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) properties.

-

-

Model Building & Training:

-

Split the dataset into a training set (typically 70-80%) and a test set (20-30%).

-

Use a suitable regression or classification algorithm (e.g., Partial Least Squares, Random Forest, Support Vector Machines) to build a model correlating the descriptors (independent variables) with the biological activity (dependent variable) using the training set.[9][11]

-

-

Rigorous Validation (Trustworthiness Pillar):

-

Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.

-

External Validation: Use the independent test set (molecules the model has not seen) to evaluate the model's predictive power. Key metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).[12] A robust model will show strong predictive performance on the external test set.[12]

-

-

Applicability Domain Definition:

-

Define the chemical space in which the model's predictions are reliable. This prevents extrapolation to molecules that are too dissimilar from the training set.

-

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target.[13][14] It serves as a 3D blueprint for designing new drug candidates.[13][15]

Causality: Pharmacophore modeling helps distill the essential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers) from a set of active molecules or from the target's binding site.[16][17] This allows for the design of novel scaffolds that retain these crucial features while having different core structures, a process known as scaffold hopping.

Types of Pharmacophore Models:

-

Ligand-Based: Generated from a set of known active molecules when the 3D structure of the target is unknown.[14][16]

-

Structure-Based: Derived directly from the 3D structure of a protein-ligand complex, defining the key interaction points within the binding pocket.[16][17]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[18][19]

Causality: Docking simulates the "handshake" between a ligand and its target protein at an atomic level.[19] By evaluating many possible binding poses and using a scoring function to estimate binding affinity, docking helps to:

-

Elucidate the likely binding mode of a derivative.

-

Rank potential derivatives based on their predicted binding strength.

-

Explain Structure-Activity Relationships (SAR) observed in experimental data.

Self-Validating Protocol for Molecular Docking:

-

Receptor & Ligand Preparation:

-

Binding Site Definition:

-

Define the search space (the "docking box") on the receptor, typically centered on a known binding site or a predicted active site.[19]

-

-

Docking Simulation:

-

Validation (Trustworthiness Pillar):

-

Re-docking: If a co-crystallized ligand is available for the target protein, remove it and re-dock it. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD).[18]

-

-

Pose Analysis & Prioritization:

-

Analyze the top-ranked poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

-

Prioritize derivatives that show strong predicted binding affinity and a plausible binding mode.

-

| Derivative ID | Modification | Predicted pIC50 (QSAR) | Docking Score (kcal/mol) | Key Interactions Observed |

| MAB-001 | Parent Compound | 6.2 | -7.5 | H-bond with Ser124 |

| MAB-002 | Butyl -> Hexyl | 6.8 | -8.4 | Increased hydrophobic contact |

| MAB-003 | 4-amino -> 4-acetylamino | 5.5 | -6.8 | Loss of H-bond donor |

| MAB-004 | Phenyl ring -> Pyridine | 6.5 | -7.9 | H-bond with backbone CO |

Part 2: The Reality Check - Experimental Validation

Computational predictions, no matter how robust, must be confirmed through experimental testing.[21][22] This phase involves the chemical synthesis of the highest-priority candidates identified in silico and their evaluation in relevant biological assays. The goal is to determine if the computational predictions hold true in a real biological system.[21][23]

Synthesis of Derivatives

The synthesis of Methyl 4-amino-3-(butylamino)benzoate derivatives can be approached through several established pathways. A common method involves the sequential introduction of the amino and butylamino groups onto a benzoate core, followed by esterification or functionalization of the amino groups.[5] For instance, derivatives can be prepared by reacting a suitable aminobenzoate precursor with an appropriate alkylating or acylating agent.[2][4][24] Detailed synthetic procedures for related aminobenzoic acid derivatives are well-documented and can be adapted for this specific scaffold.[24][25]

In Vitro Biological Assays

The choice of assay depends on the predicted biological activity. Based on the activities of related aminobenzoate structures, potential applications include anticancer and antimicrobial agents.[3][25]

A. Cytotoxicity Assays (for Anticancer Activity)

Cytotoxicity assays are essential for determining a compound's ability to kill or inhibit the proliferation of cancer cells.[26][27][28] They are a primary screening tool in cancer drug discovery.[26][29]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Plate cancer cells (e.g., A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives. Treat the cells with these different concentrations and incubate for a set period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

-

Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Susceptibility Testing

These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.[30]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[31][32]

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized derivatives in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[33] This can be assessed visually or by measuring optical density with a plate reader.

Part 3: Closing the Loop - Structure-Activity Relationship (SAR) Analysis

The final step is to synthesize the computational and experimental data to build a coherent Structure-Activity Relationship (SAR). SAR analysis relates the structural changes in the derivatives to the changes observed in their biological activity.[34]

Example SAR Insights:

-

Observation: Increasing the length of the alkyl chain at the 3-amino position (e.g., from butyl to hexyl) correlates with increased cytotoxicity.

-

Interpretation: This suggests a hydrophobic pocket in the target's binding site that can accommodate a longer chain, leading to stronger binding and higher activity. This aligns with molecular docking predictions showing increased hydrophobic contacts.

-

-

Observation: Acetylation of the 4-amino group abolishes activity.

-

Interpretation: The primary amine at the 4-position is likely a critical hydrogen bond donor for target interaction. Its modification to an amide group prevents this interaction, leading to a loss of activity.

-

This iterative process of design, prediction, synthesis, and testing forms a powerful, self-validating cycle. The experimental results feed back into the computational models, refining their predictive accuracy and guiding the design of the next generation of more potent and selective derivatives.[34][35]

References

- Cytotoxicity Assays | Life Science Applications. (n.d.). Google Cloud.

-

Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers. Retrieved February 17, 2026, from [Link]

-

Pharmacophore modeling | Medicinal Chemistry Class Notes. (2025, August 15). Fiveable. Retrieved February 17, 2026, from [Link]

-

Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net. Retrieved February 17, 2026, from [Link]

-

What is the role of pharmacophore in drug design? (2025, May 21). Patsnap Synapse. Retrieved February 17, 2026, from [Link]

-

Yang, S. Y. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Computer-Aided Molecular Design. Retrieved February 17, 2026, from [Link]

-

Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. Retrieved February 17, 2026, from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved February 17, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved February 17, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). Creative Diagnostics. Retrieved February 17, 2026, from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved February 17, 2026, from [Link]

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (n.d.). Stanford University. Retrieved February 17, 2026, from [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023, January 20). MDPI. Retrieved February 17, 2026, from [Link]

-

Zone of Inhibition Test for Antimicrobial Activity. (2024, July 15). Microchem Laboratory. Retrieved February 17, 2026, from [Link]

-

Measuring Antimicrobial Activity. (n.d.). LibreTexts. Retrieved February 17, 2026, from [Link]

-

Predictive QSAR modeling workflow, model applicability domains, and virtual screening. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024, August 20). MDPI. Retrieved February 17, 2026, from [Link]

-

Computer-aided prediction of biological activity spectra for chemical compounds: opportunities and limitations. (n.d.). Biomedical Chemistry: Research and Methods. Retrieved February 17, 2026, from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI. Retrieved February 17, 2026, from [Link]

-

From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (n.d.). Authorea. Retrieved February 17, 2026, from [Link]

-

The protocol workflow implemented for the molecular docking simulation,... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Molecular Docking Protocol. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Transfer learning applied in predicting small molecule bioactivity. (2025, January 10). bioRxiv. Retrieved February 17, 2026, from [Link]

-

Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. (2018, November 12). Frontiers in Pharmacology. Retrieved February 17, 2026, from [Link]

-

Molecular Docking Tutorial. (n.d.). University of Alberta. Retrieved February 17, 2026, from [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved February 17, 2026, from [Link]

-

Workflow for predictive QSAR modeling (A) incorporating a critical step... (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015, May 13). OMICS International. Retrieved February 17, 2026, from [Link]

-

“FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. (2024, March). JETIR.org. Retrieved February 17, 2026, from [Link]

-

Validation of in silico prediction by in vitro immunoserological results of fine epitope mapping on citrate synthase specific autoantibodies. (n.d.). Ovid. Retrieved February 17, 2026, from [Link]

-

What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria. (2013, September 15). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

More predictive in vitro assays may improve nanomedicine. (2022, February 1). EurekAlert!. Retrieved February 17, 2026, from [Link]

-

Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. (n.d.). RSC Publishing. Retrieved February 17, 2026, from [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (2022, June 21). MDPI. Retrieved February 17, 2026, from [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. Retrieved February 17, 2026, from [Link]

-

Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017, May 10). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023, February 8). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]

-

Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved February 17, 2026, from [Link]

-

Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Methyl 4-amino-3-(butylamino)benzoate|CAS 597562-39-5 [benchchem.com]

- 6. cs230.stanford.edu [cs230.stanford.edu]

- 7. jetir.org [jetir.org]

- 8. Frontiers | QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery [frontiersin.org]

- 9. neovarsity.org [neovarsity.org]

- 10. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction | MDPI [mdpi.com]

- 12. Predictive QSAR modeling workflow, model applicability domains, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. fiveable.me [fiveable.me]

- 16. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 17. dovepress.com [dovepress.com]

- 18. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 22. ovid.com [ovid.com]

- 23. What is required for the validation of in vitro assays for predicting contaminant relative bioavailability? Considerations and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. opentrons.com [opentrons.com]

- 27. omicsonline.org [omicsonline.org]

- 28. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 29. kosheeka.com [kosheeka.com]

- 30. Antimicrobial Susceptibility Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 34. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 35. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 4-amino-3-(butylamino)benzoate, a key intermediate in organic and medicinal chemistry. The protocol herein details a robust two-step synthetic pathway commencing with the selective reduction of Methyl 4-amino-3-nitrobenzoate to form Methyl 3,4-diaminobenzoate, followed by a regioselective reductive amination with butyraldehyde to yield the final product. This guide is designed to be self-contained, offering in-depth explanations for procedural choices, safety considerations, and methods for purification and characterization, ensuring a reproducible and efficient synthesis.

Introduction

Methyl 4-amino-3-(butylamino)benzoate is a disubstituted aminobenzoate derivative with significant potential as a building block in the development of novel pharmaceutical agents and other functional organic molecules. The presence of two distinct amino functionalities, a primary and a secondary amine, along with a methyl ester, provides multiple points for further chemical elaboration. This structural motif is found in compounds with diverse biological activities. A reliable and scalable synthetic protocol is therefore crucial for enabling further research and development.

The synthetic strategy outlined in these notes is predicated on a logical and efficient sequence of reactions, beginning with a commercially available starting material. The initial step involves the chemoselective reduction of a nitro group in the presence of an existing amino group and an ester functionality. The subsequent introduction of the butylamino group is achieved via reductive amination, a powerful and widely used method for the formation of carbon-nitrogen bonds.

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

Caption: Synthetic pathway for Methyl 4-amino-3-(butylamino)benzoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Methyl 4-amino-3-nitrobenzoate | ≥98% | Sigma-Aldrich | Starting material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ACS Reagent, ≥98% | Fisher Scientific | Reducing agent for Step 1 |

| Ethanol (EtOH) | Anhydrous, 200 proof | VWR | Solvent for Step 1 |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |

| Brine (saturated NaCl solution) | - | In-house prep. | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich | Drying agent |

| Butyraldehyde | ≥99% | Alfa Aesar | Reagent for Step 2 |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent grade, 95% | Sigma-Aldrich | Reducing agent for Step 2 |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Solvent for Step 2 |

| Acetic Acid (glacial) | ACS Reagent | VWR | Catalyst for imine formation |

| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | For column chromatography |

| Hexanes | ACS Grade | Fisher Scientific | Eluent for column chromatography |

Experimental Protocols

Part 1: Synthesis of Methyl 3,4-diaminobenzoate

Rationale for Method Selection: The reduction of the nitro group is achieved using tin(II) chloride dihydrate in ethanol. This method is highly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities such as esters and is generally preferred over catalytic hydrogenation for its operational simplicity in a standard laboratory setting[1].

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-amino-3-nitrobenzoate (5.0 g, 25.5 mmol).

-

Solvent Addition: Add 100 mL of ethanol to the flask and stir the suspension.

-

Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (28.8 g, 127.5 mmol, 5 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature and then pour it slowly into 200 mL of ice-water with vigorous stirring.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until the pH of the aqueous layer is approximately 7-8. This will result in the precipitation of tin salts.

-

Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude Methyl 3,4-diaminobenzoate can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel if necessary. The product is a solid at room temperature[2][3].

Part 2: Synthesis of Methyl 4-amino-3-(butylamino)benzoate

Rationale for Method Selection: Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds and primary or secondary amines[4][5]. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild and selective for the reduction of the intermediate iminium ion in the presence of the unreacted aldehyde[4]. The reaction is expected to be regioselective, with the more sterically accessible and electronically favorable 4-amino group reacting preferentially with butyraldehyde.

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add the purified Methyl 3,4-diaminobenzoate (3.0 g, 18.1 mmol) and 100 mL of anhydrous dichloromethane.

-

Addition of Aldehyde and Acid Catalyst: Add butyraldehyde (1.44 g, 20.0 mmol, 1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (5.74 g, 27.1 mmol, 1.5 equivalents) in 20 mL of anhydrous dichloromethane. Add this slurry portion-wise to the reaction mixture over 15 minutes.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (3:1 hexanes:ethyl acetate). The reaction is typically complete within 12-18 hours.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: The crude product should be purified by flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is recommended to isolate the pure Methyl 4-amino-3-(butylamino)benzoate. For basic amine compounds, it can be beneficial to add a small amount of a competing amine like triethylamine (0.1-1%) to the eluent to prevent tailing on the silica gel column[6].

Characterization

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Off-white to pale yellow solid. |

| ¹H NMR | Expected signals for aromatic protons, the methyl ester protons, and the protons of the butyl group and the amino groups. The integration should correspond to the number of protons in each environment.[7] |

| ¹³C NMR | Signals corresponding to the carbons of the benzoate ring, the methyl ester, and the butyl group. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₈N₂O₂ = 222.28 g/mol ) should be observed.[7] |

| Purity (HPLC) | >95% |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Tin(II) Chloride: Corrosive and may cause skin and eye irritation. Avoid inhalation of dust.

-

Butyraldehyde: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

-

Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. Handle in a dry environment.

-

Dichloromethane: Suspected carcinogen. Avoid inhalation and skin contact.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

Caption: Troubleshooting guide for the synthesis of Methyl 4-amino-3-(butylamino)benzoate.

References

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 3,4-diaminobenzoate | 36692-49-6 [chemicalbook.com]

- 3. CAS 36692-49-6: Methyl 3,4-diaminobenzoate | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. biotage.com [biotage.com]

- 7. Methyl 4-amino-3-(butylamino)benzoate|CAS 597562-39-5 [benchchem.com]

Application Notes and Protocols: The Strategic Utility of Methyl 4-amino-3-(butylamino)benzoate in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Pharmaceutical Intermediate